Alcanivorone
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Overview
Description
Alcanivorone is a natural product found in Alcanivorax jadensis with data available.
Scientific Research Applications
Biosynthesis and Structural Analysis
Alcanivorone, a novel α-pyrone, is produced by the marine bacterium Alcanivorax jadensis. Its structure was determined through 1D and 2D NMR and MS data analysis. Interestingly, Alcanivorax jadensis synthesizes this compound only when sodium pyruvate is present in the culture medium as a carbon source. Isotope-labeled pyruvate incorporation experiments indicated that this compound is biosynthesized from four molecules of pyruvate (Kanoh et al., 2008).
Role in Hydrocarbon Degradation
Alcanivorax is known for its hydrocarbon-degrading capabilities. Research has shown that Alcanivorax becomes dominant in oil-polluted waters due to its unique hydrocarbon substrate range and efficient oil-degradation abilities. Its streamlined genome reveals a plethora of genes responsible for this adaptation, making it a key player in mitigating ecological damage caused by oil spills (Schneiker et al., 2006).
Detection and Identification Techniques
Novel 16S rRNA-targeted oligonucleotide DNA probes (ALV735 and ALV735-b) have been developed for quantifying Alcanivorax subgroups. These probes, optimized for fluorescence in situ hybridization (FISH), enable the effective detection of Alcanivorax populations in various environments, particularly in petroleum hydrocarbon-degrading microbial consortia (Syutsubo et al., 2001).
Insights into Alkane Degradation Genes
The cloning and functional analysis of alkB genes in Alcanivorax borkumensis SK2 have provided significant insights into the mechanisms of alkane degradation. This research has helped identify specific genes responsible for the degradation of different chain lengths of n-alkanes, further enhancing our understanding of the microbial degradation processes in marine environments (Hara et al., 2004).
properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(Z)-3-(5-hydroxy-2-methyl-6-oxopyran-3-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(9(12)13)3-7-4-8(11)10(14)15-6(7)2/h3-4,11H,1-2H3,(H,12,13)/b5-3- |
InChI Key |
QKBSCLLKTULFMG-HYXAFXHYSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=O)O1)O)/C=C(/C)\C(=O)O |
SMILES |
CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O |
synonyms |
alcanivorone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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